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Compound of Interest
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Cat. No.: B611217 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NH2-PEG5-C2-NH-Boc (tert-butyl N-[2-[2-[2-[2-[2-(2-

aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate) is a discrete polyethylene glycol

(dPEG®) linker, which is a critical component in the development of advanced therapeutics like

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its

heterobifunctional nature, featuring a terminal primary amine and a Boc-protected amine,

allows for sequential and controlled conjugation strategies. The PEG5 spacer enhances

solubility and optimizes pharmacokinetic properties. Therefore, the precise and comprehensive

characterization of this linker is paramount to ensure the identity, purity, and stability, which are

critical for the efficacy and safety of the final therapeutic agent.

This document provides a detailed guide to a multi-technique analytical approach for the robust

characterization of NH2-PEG5-C2-NH-Boc, including protocols for Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid

Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
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A multi-faceted analytical strategy is essential for the unambiguous characterization of the

NH2-PEG5-C2-NH-Boc conjugate. This workflow ensures confirmation of the chemical

structure, precise molecular weight, purity, and the presence of key functional groups. Each

technique provides complementary information, leading to a comprehensive quality

assessment.
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Caption: Overall characterization workflow for NH2-PEG5-C2-NH-Boc.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation and confirm the atomic connectivity of the

conjugate. ¹H NMR is used to identify and quantify the different types of protons, while ¹³C

NMR confirms the carbon skeleton.[1]

Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh 5-10 mg of the NH2-PEG5-C2-NH-Boc sample.[2]

Dissolve the sample in ~0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

that has been dried over molecular sieves.[1][3] Transfer the solution to a 5 mm NMR tube.

[2]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][4]

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.[3]

Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.[2][3]

Relaxation Delay: 5 seconds for accurate integration, especially for quantitative analysis.

[3]

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26

ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.[3]

¹³C NMR Acquisition:

Pulse Sequence: Standard single-pulse with proton decoupling.[3]

Number of Scans: Acquire a sufficient number of scans to obtain a high-quality spectrum,

which may range from several hundred to thousands depending on concentration.

Expected Data and Interpretation
The spectra should confirm the presence of the Boc protecting group, the PEG backbone, and

the terminal amine functionalities.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
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Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

-C(CH₃)₃ (Boc) ~1.44 (s, 9H)[3] ~28.4

-C(CH₃)₃ (Boc) - ~79.1

-NH-C=O (Boc) - ~156.0

PEG Backbone (-O-CH₂-CH₂-) ~3.64 (s, 20H) ~70.5

-CH₂-NH-Boc ~3.53 (t, 2H) ~70.2

-CH₂-CH₂-NH-Boc ~3.31 (q, 2H) ~40.3

-CH₂-NH₂ ~2.87 (t, 2H) ~41.7

-O-CH₂-CH₂-NH₂ ~3.55 (t, 2H) ~73.3

-NH-Boc ~5.2 (br s, 1H)[3] -

| -NH₂ | ~1.8 (br s, 2H) | - |

(Note: 's' = singlet, 't' = triplet, 'q' = quartet, 'br s' = broad singlet. Chemical shifts are

approximate and can vary based on solvent and concentration.)

Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation

of its identity and assessing its purity.[1][5] High-resolution mass spectrometry (HRMS) is

preferred for accurate mass determination.[1]

Mass Spectrometry Fragmentation Pathway

[M+H]⁺
NH2-PEG5-C2-NH-Boc

m/z ≈ 371.26

[M - C₄H₈ + H]⁺
m/z ≈ 315.20

- C₄H₈ (56 Da)
(Isobutylene loss)

[M - C₅H₉O₂ + H]⁺
m/z ≈ 271.21

- C₅H₉O₂ (100 Da)
(Boc group loss)
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Caption: Common fragmentation pathways for Boc-protected amines in MS.

Experimental Protocol: ESI-MS
Sample Preparation: Dissolve the sample in a suitable solvent like methanol, acetonitrile, or

water to a final concentration of 1-10 µg/mL.[6] For LC-MS, use the mobile phase as the

solvent.[7]

Instrumentation: Couple an HPLC/UPLC system to a high-resolution mass spectrometer

(e.g., TOF or Orbitrap).[1]

LC-MS Parameters:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[1][4]

Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][4]

Gradient: A suitable linear gradient, e.g., 5% to 95% B over 15 minutes.[1]

Flow Rate: 0.2-0.5 mL/min.[4]

MS Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[1][6]

Scan Mode: Full scan over a range of m/z 100-1000.[6]

Fragmentation Analysis: Perform MS/MS on the parent ion [M+H]⁺ to confirm

fragmentation patterns.[6]

Experimental Protocol: MALDI-TOF MS
Sample Preparation:

Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50

acetonitrile:water with 0.1% TFA.[6]
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Cationizing Agent (Recommended for PEGs): Prepare a 10 mg/mL solution of sodium

trifluoroacetate (NaTFA) in water.[6][8]

Mixing: Mix the sample (1 mg/mL), matrix, and cationizing agent in a 1:10:1 ratio.[6]

Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and let it air dry

completely.[6]

MS Parameters (Positive Ion Reflector Mode):

Laser: Nitrogen laser (337 nm).[6]

Accelerating Voltage: 20-25 kV.[6]

Expected Data and Interpretation
The primary observation will be the molecular ion. Sodium and potassium adducts are also

common for PEG compounds.[5]

Table 2: Expected m/z Values for NH2-PEG5-C2-NH-Boc (Monoisotopic Mass ≈ 370.25 g/mol )

Ion Formula Expected m/z Notes

[M+H]⁺ C₁₇H₃₇N₂O₇⁺ 371.26
Primary molecular
ion in ESI (+)

[M+Na]⁺ C₁₇H₃₆N₂O₇Na⁺ 393.24
Common adduct in

ESI and MALDI

[M+K]⁺ C₁₇H₃₆N₂O₇K⁺ 409.22
Common adduct in

ESI and MALDI

[M-C₄H₈+H]⁺ C₁₃H₂₉N₂O₇⁺ 315.20

Loss of isobutylene

(56 Da) from Boc

group[5][9]

| [M-C₅H₉O₂+H]⁺ | C₁₂H₂₈N₂O₅⁺ | 271.21 | Loss of the entire Boc group (100 Da)[5] |
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Objective: To determine the purity of the conjugate and quantify any impurities.[1] Reversed-

phase HPLC (RP-HPLC) is the standard method for this purpose.[1]

HPLC Separation Principle

RP-HPLC Column (e.g., C18)
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Weak interaction with
stationary phase

Click to download full resolution via product page

Caption: Principle of reversed-phase HPLC for polar analytes.

Experimental Protocol: RP-HPLC
System: An HPLC or UPLC system equipped with a UV detector or Evaporative Light

Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.[1][10]

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or 2.1 x 50 mm, 1.7 µm).

[1][10]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[1][4]

Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[1][4]

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good

starting point and should be optimized.[1][11]

Flow Rate: 0.8-1.2 mL/min for HPLC; 0.2-0.5 mL/min for UPLC.[1][4]

Column Temperature: 30°C.[12]
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Detection: UV absorbance at 214 nm (for amide bonds) or ELSD.[1][4]

Injection Volume: 10-20 µL.[10]

Expected Data and Interpretation
A successful analysis will yield a chromatogram with a major peak corresponding to the NH2-
PEG5-C2-NH-Boc conjugate. Purity is calculated by dividing the area of the main peak by the

total area of all peaks.

Table 3: HPLC Purity Analysis Summary

Parameter Typical Result Interpretation

Retention Time (Rt)
Dependent on specific
conditions

Consistent Rt confirms
compound identity under
defined conditions.

Peak Area Purity >95%

Indicates the percentage of the

desired compound in the

sample.

| Impurities | Minor peaks at different Rt | Presence of starting materials, by-products, or

degradation products. |

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, confirming its overall

chemical structure.[2][4]

Experimental Protocol: FTIR
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.[1][13]

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the

clean ATR crystal.[2][13]
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Data Acquisition: Acquire the spectrum over a range of approximately 4000-500 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule.[14]

Expected Data and Interpretation
The FTIR spectrum provides a unique "fingerprint" of the molecule. The presence of

characteristic bands confirms the key structural components.

Table 4: Characteristic FTIR Absorption Bands for NH2-PEG5-C2-NH-Boc

Wavenumber (cm⁻¹) Functional Group Vibration Appearance

3400-3300
N-H (Primary
Amine)

Asymmetric &
Symmetric
Stretch[15]

Two sharp, medium
bands

3350-3310 N-H (Carbamate) Stretch
One sharp, medium

band

2920-2850 C-H (Alkyl) Stretch Strong, sharp bands

~1690 C=O (Carbamate) Stretch Strong, sharp band

1650-1580 N-H (Primary Amine) Bend[15] Medium band

~1520 N-H (Carbamate) Bend Medium band

~1100 C-O-C (PEG Ether) Stretch Strong, broad band

| 1250-1020 | C-N (Aliphatic Amine) | Stretch[15] | Medium to weak band |

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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